molecular formula C19H19NO3S B2571284 N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034251-06-2

N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2571284
CAS No.: 2034251-06-2
M. Wt: 341.43
InChI Key: FFSCTMGVKCVOOZ-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic heterocyclic compound featuring a cyclopentane carboxamide core functionalized with thiophene and bifuran methyl groups. This specific molecular architecture, incorporating multiple aromatic heterocycles, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds with structurally related cyclopentane-thiophene carboxamide scaffolds have been identified as potent Platelet-Activating Factor Receptor (PAFR) antagonists . PAF is a potent lipid mediator involved in a wide range of inflammatory processes, and suppressing PAFR activation is a valuable therapeutic strategy for treating ocular diseases, allergies, and inflammation-related disorders . Furthermore, the presence of the furan moiety is a key structural feature in various pharmacologically active compounds. Recent research has identified furan-based derivatives as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ) , a key enzyme in the viral life cycle, highlighting the potential of this heterocycle in antiviral drug discovery . Simultaneously, thiophene-carboxamide analogues have demonstrated promising antibacterial efficacy against resistant pathogens, such as extended-spectrum β-lactamase (ESBL)-producing E. coli , by potentially inhibiting bacterial enzymes like β-lactamase . The combination of these pharmacophores into a single molecule suggests that this compound is a promising candidate for further investigation in multiple research areas, including inflammation, immunology, infectious diseases, and enzymology. For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-18(19(9-1-2-10-19)17-6-4-12-24-17)20-13-14-7-8-16(23-14)15-5-3-11-22-15/h3-8,11-12H,1-2,9-10,13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSCTMGVKCVOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Cyclopentanecarboxamide Core: Starting with cyclopentanone, the core is synthesized through a series of reactions including amide formation.

    Introduction of the Thiophene Group: Thiophene can be introduced via a Grignard reaction or a Suzuki coupling reaction, where thiophene boronic acid reacts with a halogenated cyclopentanecarboxamide.

    Attachment of the Bifuran Group: The bifuran moiety is often introduced through a Friedel-Crafts acylation reaction, where bifuran reacts with an acyl chloride derivative of the cyclopentanecarboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Optimization: Using efficient catalysts to speed up reactions and increase yield.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: mCPBA, H₂O₂

    Reduction: Pd/C, H₂ gas

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene

    Reduction: Reduced forms of the compound with hydrogenated rings

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Polymer Science: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bifuran and thiophene groups can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Cyclopentanecarboxamide Derivatives

  • Cyclopentyl Fentanyl (): This opioid analog, N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide, shares the cyclopentanecarboxamide backbone but differs in substituents.
  • Compound 32 (): (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopentanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide contains a thiophen-2-yl group linked to cyclopentanecarboxamide, similar to the target compound. The azetidine and benzamide substituents in Compound 32 enhance its antiviral activity against SARS-CoV-2 PLpro, highlighting the role of heterocycles in modulating biological efficacy .

Thiophene-Based Carboxamides

  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): This analog demonstrates how thiophene carboxamides interact with biological systems.
  • Thiophene-Sulfonamide Derivatives (): Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC50: 10.25 µM) exhibit antiproliferative activity against breast cancer cells. The thiophene moiety enhances electron delocalization, improving interaction with cellular targets. The target compound’s bifuran group may further optimize π-π stacking or hydrogen bonding .

Bifuran-Containing Compounds

  • BFI-OD (): N-(2-octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide, synthesized via bromination of 2,2'-bifuran, showcases the reactivity of bifuran in forming conjugated systems.

Physical Properties

  • Melting Points: Cyclopentanecarboxamide derivatives in exhibit melting points ranging from 90–166°C, influenced by substituents (e.g., 1-(phenylamino)cyclopentanecarboxamide: m.p. 166°C). The target compound’s bifuran-thiophene system may lower melting points due to reduced symmetry .

Antiproliferative Activity

Thiophene derivatives in show IC50 values of ~9–10 µM against breast cancer cells, outperforming doxorubicin. The target compound’s bifuran-thiophene system may similarly disrupt cancer cell proliferation via kinase inhibition or DNA intercalation .

Antiviral Potential

Compound 32 () demonstrates that cyclopentanecarboxamide-thiophene hybrids can inhibit viral proteases. The target compound’s bifuran group may enhance binding to viral enzymes through additional hydrophobic interactions .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and structure-activity relationships.

Structural Characteristics

The compound features a bifuran moiety and a thiophene ring, which are known to enhance the electronic properties and reactivity profiles of organic molecules. The molecular formula for this compound is C15H15N1O1S1C_{15}H_{15}N_{1}O_{1}S_{1}, with a molecular weight of approximately 287.3 g/mol.

Property Value
Molecular FormulaC15H15N1O1S1C_{15}H_{15}N_{1}O_{1}S_{1}
Molecular Weight287.3 g/mol
Structural FeaturesBifuran and thiophene rings

Biological Activities

Research has indicated that compounds containing bifuran and thiophene structures exhibit a range of pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that compounds with bifuran and thiophene moieties can possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory effects. Research into related compounds has indicated that they can inhibit inflammatory pathways, making them candidates for the development of new anti-inflammatory agents.

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets in biological systems. The bifuran moiety can engage in π-stacking interactions with aromatic residues in proteins, while the thiophene ring may enhance binding affinity through hydrophobic interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Bifuran Derivatives : A study published in Medicinal Chemistry highlighted that bifuran derivatives exhibit potent inhibition against certain enzymes involved in inflammation pathways, suggesting their potential as therapeutic agents for inflammatory diseases .
  • Thiophene Compounds in Antimicrobial Research : Research has shown that thiophene-containing compounds can inhibit bacterial growth effectively. A derivative similar to this compound was tested against Staphylococcus aureus and showed promising results .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of bifuran and thiophene derivatives have revealed that modifications to these rings can significantly alter biological activity. For instance, increasing the electron density on the thiophene ring enhances antimicrobial efficacy .

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